molecular formula C5H7NO B178957 2-Ethoxyprop-2-enenitrile CAS No. 19479-65-3

2-Ethoxyprop-2-enenitrile

Cat. No. B178957
M. Wt: 97.12 g/mol
InChI Key: RVBFWXYFXKDVKG-UHFFFAOYSA-N
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Patent
US07989485B2

Procedure details

A solution of sodium ethoxide in ethanol was prepared by dissolving sodium (0.5 g, 21.9 mmol) in ethanol (25 ml) in a dry nitrogen atmosphere and 3,4-dichlorophenylhydrazine hydrochloride (1.85 g, 8 mmol) was added. The mixture was warmed to reflux for 45 min. with stirring, then cooled to room temperature and ethoxyacrylonitrile (1.4 g, 14 mmol) added and warmed again to reflux for 24 hours. The reaction mixture was cooled to room temperature and followed by addition of water (7 ml) and 6N HCl to adjust the pH to ˜2. The resulting aqueous-ethanolic solution was stirred at room temperature for 3 hours, treated with 10% aq. NaOH to a pH 7-8 and stirred overnight. A red colour solid appeared and it was filtered, washed with water and dried to give 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.57 g, 88% yield)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].Cl.[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][NH2:12])[CH:7]=[CH:8][C:9]=1[Cl:10].[CH2:13]([O:15][C:16](=[CH2:19])[C:17]#[N:18])[CH3:14].Cl.[OH-].[Na+:22]>C(O)C.O>[O-:15][CH2:13][CH3:14].[Na+:22].[Cl:3][C:4]1[CH:5]=[C:6]([N:11]2[CH:19]=[CH:16][C:17]([NH2:18])=[N:12]2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:1.2,5.6,9.10,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
1.85 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(C#N)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed again
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The resulting aqueous-ethanolic solution was stirred at room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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